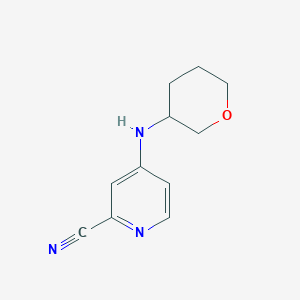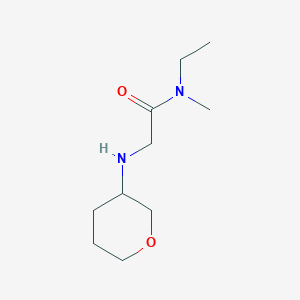![molecular formula C17H19FN2O B7570372 N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-3,4-dimethylbenzamide](/img/structure/B7570372.png)
N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-3,4-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-3,4-dimethylbenzamide, also known as PF-06463922, is a small molecule inhibitor that targets the protein tyrosine kinase 2 (TYK2). TYK2 is a member of the Janus kinase (JAK) family of enzymes that play a critical role in cytokine signaling pathways. PF-06463922 has shown promise as a potential therapeutic agent for the treatment of various autoimmune diseases, including psoriasis, inflammatory bowel disease, and rheumatoid arthritis.
Mécanisme D'action
N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-3,4-dimethylbenzamide targets TYK2, a member of the JAK family of enzymes. TYK2 plays a critical role in cytokine signaling pathways, which are involved in the regulation of immune responses. By inhibiting TYK2, this compound blocks the production of pro-inflammatory cytokines, leading to a reduction in inflammation and improved disease symptoms.
Biochemical and Physiological Effects
This compound has been shown to have a selective and potent inhibitory effect on TYK2. In preclinical studies, this compound has been found to reduce the production of pro-inflammatory cytokines, including interleukin-12 (IL-12), interleukin-23 (IL-23), and interferon-alpha (IFN-alpha). These cytokines play a critical role in the pathogenesis of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-3,4-dimethylbenzamide is its selectivity for TYK2. This selectivity reduces the risk of off-target effects, which can lead to unwanted side effects. However, one limitation of this compound is its poor solubility, which can make it difficult to administer in vivo. Additionally, the high cost of synthesis may limit its use in large-scale experiments.
Orientations Futures
There are several potential future directions for research on N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-3,4-dimethylbenzamide. One area of interest is the development of more potent and selective inhibitors of TYK2. Another area of interest is the investigation of the efficacy of this compound in combination with other therapeutic agents. Additionally, further studies are needed to better understand the long-term safety and efficacy of this compound in humans.
Méthodes De Synthèse
N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-3,4-dimethylbenzamide is synthesized through a series of chemical reactions starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts to selectively modify the chemical structure of the starting materials to produce the final product. The synthesis process is complex and requires expertise in organic chemistry.
Applications De Recherche Scientifique
N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-3,4-dimethylbenzamide has been extensively studied in preclinical models and has shown promising results in the treatment of various autoimmune diseases. In a mouse model of psoriasis, this compound was found to significantly reduce skin inflammation and improve disease symptoms. Similarly, in a mouse model of inflammatory bowel disease, this compound was found to reduce inflammation and improve intestinal function.
Propriétés
IUPAC Name |
N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O/c1-11-3-5-14(7-12(11)2)17(21)20-10-15-6-4-13(9-19)8-16(15)18/h3-8H,9-10,19H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNIDVFSLSMZRFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=C(C=C(C=C2)CN)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(3-Methylphenyl)sulfonylmethyl]benzonitrile](/img/structure/B7570290.png)
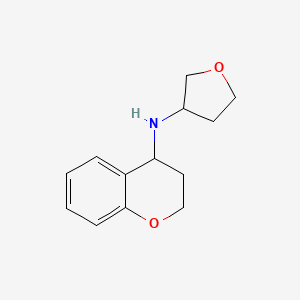
![2-[4-(Oxolan-3-ylamino)phenyl]ethanol](/img/structure/B7570299.png)
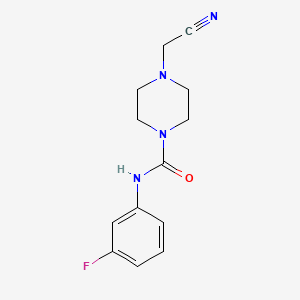
![4-Methyl-2-[(2-methylsulfonylethylamino)methyl]phenol](/img/structure/B7570307.png)
![N-[(2,5-difluorophenyl)methyl]-3-methylquinoxalin-2-amine](/img/structure/B7570314.png)

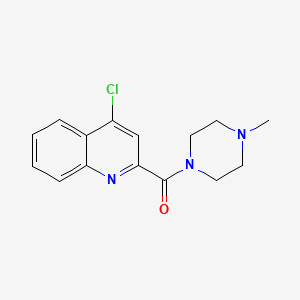
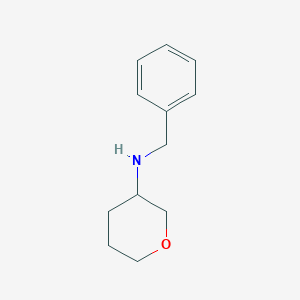
![4-[(Oxan-3-ylcarbamoylamino)methyl]benzoic acid](/img/structure/B7570351.png)
![N-[1-(3,4-dichlorophenyl)ethyl]-1-thiophen-3-ylpropan-2-amine](/img/structure/B7570367.png)
![N-(oxan-3-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7570378.png)
